3-Amino-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can be achieved through various methods. One common approach involves the reaction of 4-hydroxyphenylacetic acid with ammonia under specific conditions to introduce the amino group at the 3-position . Another method includes the use of protective groups to selectively introduce the amino and hydroxy groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted compounds with different functional groups .
Scientific Research Applications
3-Amino-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways . The compound’s effects are mediated through its interaction with receptors and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Tyrosine: An alpha-amino acid with a similar structure but different functional group positions.
Phenylalanine: Another amino acid with a similar aromatic ring structure but lacking the hydroxyl group.
Uniqueness
3-Amino-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is unique due to its beta-amino acid structure, which imparts different chemical and biological properties compared to its alpha-amino acid counterparts . This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-amino-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-7(8(12)9(13)14)5-1-3-6(11)4-2-5/h1-4,7-8,11-12H,10H2,(H,13,14) |
InChI Key |
RBQLWCYGJBVELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)N)O |
Origin of Product |
United States |
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